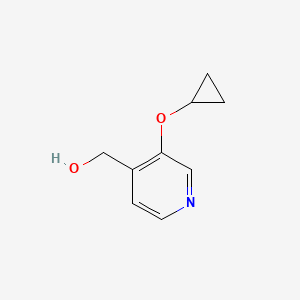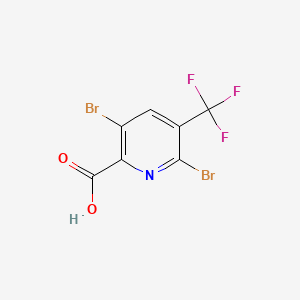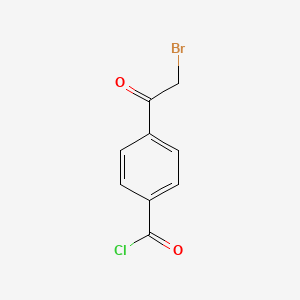
tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate: is an organic compound with the molecular formula C18H28N2O2 It is a derivative of carbamate, featuring a tert-butyl group, a benzylamino group, and a cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a benzylamine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an aryl halide in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of functionalized amino acids and other bioactive compounds .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-(benzylamino)ethyl)carbamate: Similar structure but lacks the cyclobutyl ring.
tert-Butyl carbamate: A simpler carbamate derivative without the benzylamino and cyclobutyl groups.
tert-Butyl (2-(methylamino)ethyl)carbamate: Contains a methylamino group instead of a benzylamino group.
Uniqueness: tert-Butyl (2-(1-(benzylamino)cyclobutyl)ethyl)carbamate is unique due to the presence of both the benzylamino group and the cyclobutyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
1132814-91-5 |
|---|---|
Molekularformel |
C18H28N2O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[1-(benzylamino)cyclobutyl]ethyl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-13-12-18(10-7-11-18)20-14-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
WGPMLWYIDAOMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1(CCC1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)
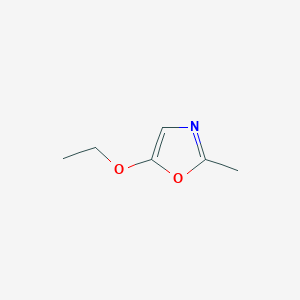
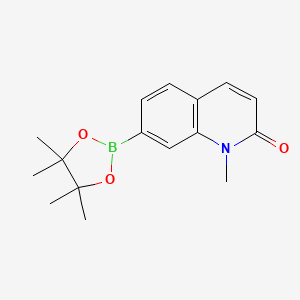
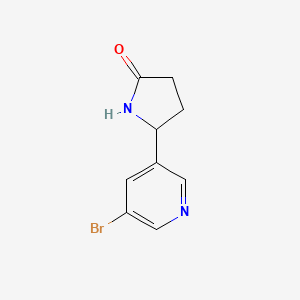
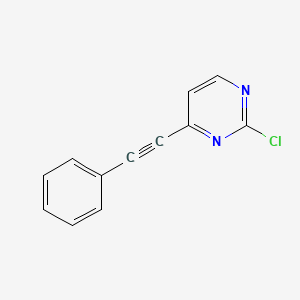

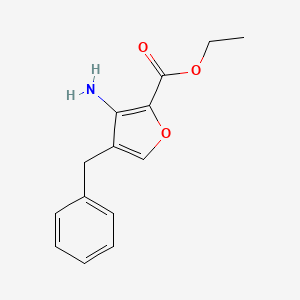
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)

![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
